molecular formula C24H26N4O4S B12206642 N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B12206642
M. Wt: 466.6 g/mol
InChI Key: NWLVPTNCOUWJLS-UHFFFAOYSA-N
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Description

N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzothiophene ring, a pyridazine ring, and multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, including the formation of the benzothiophene and pyridazine rings, followed by the introduction of the methoxypropyl and carbamoyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
  • 5-(3,4-Dimethylphenyl)-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide

Uniqueness

N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide stands out due to its unique combination of functional groups and ring structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H26N4O4S

Molecular Weight

466.6 g/mol

IUPAC Name

N-[3-(3-methoxypropylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-1-phenylpyridazine-3-carboxamide

InChI

InChI=1S/C24H26N4O4S/c1-32-15-7-13-25-22(30)20-17-10-5-6-11-19(17)33-24(20)26-23(31)21-18(29)12-14-28(27-21)16-8-3-2-4-9-16/h2-4,8-9,12,14H,5-7,10-11,13,15H2,1H3,(H,25,30)(H,26,31)

InChI Key

NWLVPTNCOUWJLS-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NN(C=CC3=O)C4=CC=CC=C4

Origin of Product

United States

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